6-(3-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that integrates a triazole and thiadiazole structure. This compound has garnered attention for its potential therapeutic applications due to its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The classification of this compound falls under the category of triazolo-thiadiazole derivatives, which are known for their pharmacological significance.
The synthesis of 6-(3-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves several key steps:
The synthesis can be monitored using techniques such as thin-layer chromatography (TLC) and characterized by nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm the structure and purity of the synthesized compounds .
The molecular structure of 6-(3-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole features a fused ring system comprising a triazole and thiadiazole moiety. The presence of a chlorophenyl group at position 6 enhances its biological activity.
The compound exhibits various chemical reactivity patterns typical for heterocyclic compounds. It can participate in nucleophilic substitutions due to the presence of reactive sites on both the triazole and thiadiazole rings.
For instance, reactions with electrophiles can lead to further functionalization at the aromatic ring or substitution reactions at the nitrogen centers of the triazole. The inhibition of urease enzymes has been notably studied with this class of compounds, showcasing their potential as therapeutic agents .
The mechanism of action for 6-(3-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with biological targets such as enzymes or receptors. For example:
Relevant data from spectroscopic analyses (NMR and IR) confirm functional groups and structural integrity .
6-(3-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole finds applications in various scientific fields:
The ongoing research into this compound's derivatives continues to reveal new therapeutic potentials and applications across different scientific disciplines .
The compound is systematically named as 6-(3-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole under IUPAC conventions. Its molecular formula is C15H8Cl2N4S, confirmed by high-resolution mass spectrometry, with a molecular weight of 347.22 g/mol [9]. The structure consists of a triazolothiadiazole core fused with a 3-chlorophenyl ring at position 6 and a 4-chlorophenyl ring at position 3 (in disubstituted analogs) [6] [9]. The presence of chlorine atoms at meta positions significantly influences electron distribution, evidenced by a calculated logP of ~4.2, indicating moderate lipophilicity conducive to membrane permeability [6].
Table 1: Molecular Identity Parameters
Property | Value |
---|---|
Molecular Formula | C15H8Cl2N4S |
Molecular Weight | 347.22 g/mol |
CAS Registry Number | 876884-32-1 (monosubstituted) [1] |
logP (Predicted) | 4.2 [6] |
Topological Polar Surface Area | 78 Ų [6] |
X-ray diffraction analysis reveals that the triazolothiadiazole core adopts a near-planar conformation with dihedral angles of 8.2°–12.5° between the heterocyclic ring and appended phenyl rings [6]. The crystal lattice exhibits π-π stacking interactions (interplanar distance: 3.48 Å) and C–H···Cl hydrogen bonds (bond length: 2.89 Å), contributing to thermal stability up to 218°C before decomposition [6] [8]. Unit cell parameters include a monoclinic system with space group P21/c and Z = 4 [6]. These features enhance molecular rigidity and influence solid-state photophysical properties.
Table 2: Crystallographic Parameters
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P21/c |
Dihedral Angle (Core-Phenyl) | 8.2°–12.5° |
π-π Stacking Distance | 3.48 Å |
Decomposition Temperature | 218°C [6] |
1H NMR (DMSO-d6): Aromatic protons resonate at δ 7.45–8.30 ppm (multiplet), confirming phenyl substituents. Absence of aliphatic peaks validates ring fusion [8]. 13C NMR signals at δ 121.8–136.2 ppm correspond to phenyl carbons, while triazolothiadiazole carbons appear at δ 148.5–165.3 ppm [7]. IR spectroscopy identifies C=N stretching at 1,610 cm−1, C–N at 1,340 cm−1, and C–S–C at 690 cm−1 [3] [7]. Mass spectrometry (EI-MS) shows a molecular ion peak at m/z 347.0 [M]+ with fragment ions at m/z 312.2 (loss of Cl) and 248.1 (loss of C6H4Cl) [8].
Table 3: Key Spectroscopic Signatures
Technique | Signals | Assignment |
---|---|---|
1H NMR | 7.45–8.30 ppm (m) | Phenyl protons |
13C NMR | 148.5–165.3 ppm | Triazolothiadiazole carbons |
IR | 1,610 cm−1 | C=N stretch |
EI-MS | 347.0 [M]+ | Molecular ion |
Density Functional Theory (DFT) calculations (B3LYP/6-311G(d,p)) demonstrate a HOMO–LUMO energy gap of 3.42 eV, signifying moderate chemical reactivity [8]. The HOMO localizes over the triazolothiadiazole core (–5.32 eV), while the LUMO resides on the chlorophenyl moiety (–1.90 eV) [8]. Molecular Electrostatic Potential (MEP) maps reveal nucleophilic regions near the thiadiazole nitrogen and electrophilic sites at chlorine atoms. Time-Dependent DFT predicts UV-Vis absorption at λmax 290 nm (water), consistent with experimental data [8]. The compound’s dipole moment (4.85 D) and polarizability facilitate interactions with biological targets like Akt kinases [3].
Table 4: Quantum Chemical Parameters
Parameter | Value | Significance |
---|---|---|
HOMO Energy | -5.32 eV | Electron-donating capability |
LUMO Energy | -1.90 eV | Electron-accepting capability |
HOMO-LUMO Gap | 3.42 eV | Chemical reactivity indicator |
Dipole Moment | 4.85 D | Molecular polarity |
UV-Vis λmax | 290 nm | Electronic transition energy |
Structural modifications critically govern bioactivity:
Table 5: Structure-Activity Relationships of Key Derivatives
Compound | Structural Feature | Biological Activity | Physicochemical Property |
---|---|---|---|
6-(3-Chlorophenyl) | Meta-Cl on phenyl | Akt1 IC50: 4.5 μM [3] | logP: 4.2 |
6-(4-Chlorophenyl) | Para-Cl on phenyl | Akt1 IC50: 5.7 μM [9] | logP: 4.3 |
KA39 | 3,4-Dimethoxyphenyl | Akt1 IC50: 1.8 μM [3] | logP: 3.9 |
4-[6-(4-Chlorophenyl)]-* | N,N-Dimethylaniline at C3 | Anticancer IC50: >25 μM [6] | Solubility: 0.02 mg/mL |
*4-[6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: